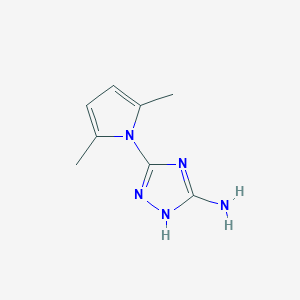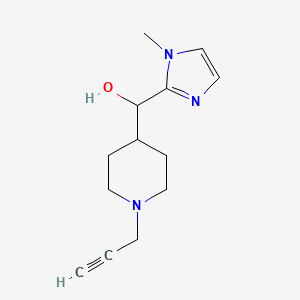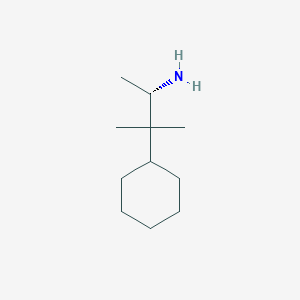![molecular formula C23H24N2O4S B2689880 9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 1251709-14-4](/img/structure/B2689880.png)
9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” are not mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” are not mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Quinoline derivatives, such as tetracyclic quinolines with specific side chains, have been synthesized and studied for their DNA intercalative properties, cytotoxicity, and antitumor activity. The research highlights the synthesis of compounds with potential antitumor activity, including the study of their structural features and biological activities through computer-associated molecular graphics techniques (Yamato et al., 1990).
Antioxidant Activity
Research on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives, supported by catalysts and tested for their antioxidant activity, indicates the potential bioactivities of quinoline derivatives. The results showed significant antioxidant properties in synthesized compounds, suggesting their applicability in research focusing on oxidative stress and related conditions (Cahyana et al., 2020).
Selective COX-2 Inhibition and Anticancer Properties
A study on the design, synthesis, and biological evaluation of quinoline derivatives as selective COX-2 inhibitors and in-vitro anti-breast cancer agents demonstrated the therapeutic potential of quinoline-based compounds. These compounds showed potent and selective inhibition of the COX-2 isozyme, indicating their relevance in research aimed at inflammatory processes and cancer (Ghodsi et al., 2016).
DNA Methylation Inhibitors
Quinoline derivatives have also been investigated as inhibitors of DNA methyltransferase, with the potential to modulate epigenetic mechanisms. This research underscores the importance of quinoline compounds in studying DNA methylation and its implications in gene expression and cancer biology (Rilova et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
8-(benzenesulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-6-5-9-25(15-16)23-18-12-20-21(29-11-10-28-20)13-19(18)24-14-22(23)30(26,27)17-7-3-2-4-8-17/h2-4,7-8,12-14,16H,5-6,9-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKMQUNFSUYMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)
![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)







![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)


![1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2689820.png)